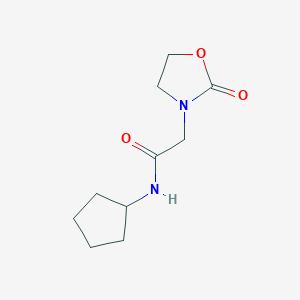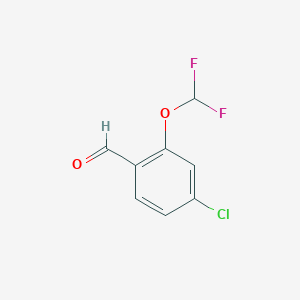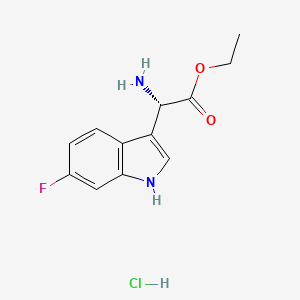![molecular formula C12H10BrN B2924217 2-[Bromo(phenyl)methyl]pyridine CAS No. 1073477-82-3](/img/structure/B2924217.png)
2-[Bromo(phenyl)methyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bromo(phenyl)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom attached to a phenylmethyl group, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[Bromo(phenyl)methyl]pyridine typically involves the bromination of phenylmethylpyridine. One common method is the reaction of phenylmethylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[Bromo(phenyl)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Sodium amide in liquid ammonia for amination reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: 2-[Amino(phenyl)methyl]pyridine, 2-[Thio(phenyl)methyl]pyridine.
Oxidation: 2-[Formyl(phenyl)methyl]pyridine, 2-[Carboxy(phenyl)methyl]pyridine.
Reduction: 2-[Bromo(phenyl)methyl]piperidine.
Wissenschaftliche Forschungsanwendungen
2-[Bromo(phenyl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug development, particularly in the design of novel anticancer and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[Bromo(phenyl)methyl]pyridine involves its interaction with specific molecular targets, leading to various biological effects. For instance, in antimicrobial applications, the compound may disrupt cell membrane integrity, leading to cell lysis. In medicinal chemistry, it may inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease progression.
Vergleich Mit ähnlichen Verbindungen
- 2-[Chloro(phenyl)methyl]pyridine
- 2-[Iodo(phenyl)methyl]pyridine
- 2-[Fluoro(phenyl)methyl]pyridine
Comparison: 2-[Bromo(phenyl)methyl]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s moderate electronegativity and size make it a versatile leaving group in substitution reactions, offering a balance between reactivity and stability. This makes this compound particularly useful in synthetic applications where controlled reactivity is desired.
Eigenschaften
IUPAC Name |
2-[bromo(phenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTRBKARTSPICK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-bromophenyl)-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2924134.png)



![1-(3,4-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2924139.png)
![8-(4-fluorophenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2924141.png)
![4-Fluorofuro[3,2-c]pyridine](/img/structure/B2924142.png)
![2-((3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2924145.png)
![1-{[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2924146.png)

![1,1-Difluoro-6-((2-fluorophenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2924148.png)

![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2924154.png)

